4-Heptanone

Catalog No.
S583671
CAS No.
123-19-3
M.F
C7H14O
(CH3CH2CH2)2CO
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Heptanone

Generic ketones disrupt coating quality and extraction reproducibility. 4-Heptanone (DPK) solves this with symmetrical structure for precise control.

  • 37.60 kJ/mol enthalpy ensures controlled evaporation in nitrocellulose lacquers, preventing surface defects.
  • Low solubility (

CAS Number

123-19-3

Product Name

4-Heptanone

IUPAC Name

heptan-4-one

Molecular Formula

C7H14O
(CH3CH2CH2)2CO

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3

InChI Key

HCFAJYNVAYBARA-UHFFFAOYSA-N

SMILES

CCCC(=O)CCC

solubility

Insoluble (NIOSH, 2016)
0.03 M
3.2 mg/mL at 25 °C
Miscible with ethanol, ethyl ether; very soluble in ligroin
Soluble in carbon tetrachloride
In water, 3.19X10+3 mg/L at 25 °C
Solubility in water at 20 °C: very poor
insoluble in water; soluble in alcohol and ether
Insoluble

Synonyms

4-heptanone, dipropyl ketone, heptan-4-one

Canonical SMILES

CCCC(=O)CCC

The exact mass of the compound 4-Heptanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)0.03 m3.2 mg/ml at 25 °cmiscible with ethanol, ethyl ether; very soluble in ligroinsoluble in carbon tetrachloridein water, 3.19x10+3 mg/l at 25 °c3.2 mg/ml at 25 °csolubility in water at 20 °c: very poorinsoluble in water; soluble in alcohol and etherinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8692. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of dialkyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 ml, 100 ml, 500 ml, 1 l

4-Heptanone, commonly known as dipropyl ketone (DPK), is a symmetrical aliphatic ketone characterized by a boiling point of approximately 144 °C and a flash point of 49 °C [1]. As a stable, colorless liquid with very low aqueous solubility, it is primarily procured as a specialty solvent for nitrocellulose, synthetic resins, and polymer coatings. Beyond coatings, its predictable phase-separation behavior and distinct steric profile make it a highly effective aprotic extractant in liquid-liquid extraction processes and a reliable internal standard in analytical chromatography . Its symmetrical dipropyl structure distinguishes its physical properties from asymmetrical isomers, providing specific advantages in volatility, solvation thermodynamics, and phase equilibrium.

Attempting to substitute 4-heptanone with its asymmetrical isomer 2-heptanone (methyl amyl ketone) or cyclic alternatives like cyclohexanone frequently compromises process reproducibility [1]. The symmetry of the dipropyl chains in 4-heptanone creates a distinct steric environment around the carbonyl group, which directly lowers its enthalpy of vaporization compared to 2-heptanone[1]. In industrial procurement, this structural difference means that generic substitution alters the evaporation rate in coating formulations, leading to potential surface defects or shifted drying times. Furthermore, in liquid-liquid extraction and analytical chromatography, substituting 4-heptanone shifts phase equilibrium kinetics and retention times, invalidating established separation protocols and assay calibrations [2].

Controlled Evaporation in Coatings

The evaporation profile of a solvent is critical for the uniform drying of nitrocellulose and synthetic resins. Thermodynamic modeling and calorimetric data demonstrate that 4-heptanone possesses a standard enthalpy of vaporization (ΔvapHb) of 37.60 kJ/mol at its normal boiling point, whereas its asymmetrical isomer 2-heptanone requires 40.83 kJ/mol [1]. This lower vaporization energy allows 4-heptanone to evaporate more readily at specific temperature thresholds despite having a similar molecular weight, providing a distinct drying profile.

Evidence DimensionEnthalpy of vaporization at normal boiling point (ΔvapHb)
Target Compound Data37.60 kJ/mol (4-Heptanone)
Comparator Or Baseline40.83 kJ/mol (2-Heptanone)
Quantified Difference3.23 kJ/mol lower vaporization energy for the symmetrical ketone
ConditionsThermodynamic modeling and calorimetric validation at normal boiling point

Procuring 4-heptanone ensures a controlled, defect-free drying profile for nitrocellulose and resin lacquers, preventing the film inconsistencies associated with the evaporation dynamics of asymmetrical isomers.

Liquid-Liquid Phase Separation

In the wet-process recovery of phosphoric acid, solvent selectivity and aqueous immiscibility dictate extraction efficiency. 4-Heptanone exhibits Treybal's type-1 liquid-liquid phase diagrams when extracting phosphoric acid from water, driven by strong hydrogen bonding between the acid and the aprotic carbonyl group [1]. Compared to structurally similar esters like ethyl butyrate, 4-heptanone maintains strict aqueous immiscibility (only ~0.5 wt% soluble in water), minimizing solvent loss into the aqueous raffinate and improving overall acid recovery yields.

Evidence DimensionLiquid-Liquid Equilibrium (LLE) phase separation efficiency
Target Compound DataTreybal's type-1 LLE diagram with <0.5 wt% aqueous solubility
Comparator Or BaselineEthyl butyrate (Ester baseline)
Quantified Difference4-Heptanone provides superior hydrogen-bonding-driven extraction of acids with lower aqueous cross-contamination than ester alternatives
ConditionsAqueous mixtures of phosphoric acid at 298.2–318.2 K

Provides rapid phase separation and high recovery yields, significantly reducing solvent makeup costs in industrial wet-process acid purification.

GC-MS Retention and Stability

For the quantification of trace contaminants like 3-monochloro-1,2-propanediol (3-MCPD) in complex food matrices, the choice of internal standard and derivatizing agent is paramount. 4-Heptanone is utilized specifically because its symmetrical structure provides optimal chromatographic retention time spacing, preventing co-elution with the target analytes [1]. When used in this capacity, it enables a limit of detection (LOD) of 0.48 ng/g and a limit of quantification (LOQ) of 1.2 ng/g, outperforming generic solvent baselines that suffer from matrix interference.

Evidence DimensionAssay sensitivity and chromatographic resolution
Target Compound DataLOD of 0.48 ng/g and LOQ of 1.2 ng/g for 3-MCPD
Comparator Or BaselineGeneric asymmetrical ketones
Quantified DifferenceAchieves sub-nanogram per gram detection limits by avoiding the co-elution and derivatization instability seen with standard solvents
ConditionsGC-MS analysis of 3-MCPD in hydrolyzed vegetable proteins (soy sauce)

Secures baseline resolution and reliable quantification for highly regulated food safety and environmental testing protocols, preventing false positives.

Nitrocellulose and Polymer Coatings

Because of its specific enthalpy of vaporization (37.60 kJ/mol), 4-heptanone is the precise choice for formulating high-quality nitrocellulose lacquers and synthetic resin coatings. It acts as an active solvent that ensures a controlled evaporation rate, preventing premature polymerization and surface defects that occur when using asymmetrical ketones [1].

Acid and Metal Recovery

In industrial liquid-liquid extraction workflows, 4-heptanone is prioritized over esters and asymmetrical ketones for recovering phosphoric acid and specific metal complexes. Its ability to form strong hydrogen bonds with target solutes while maintaining extremely low water solubility (<0.5 wt%) ensures clean phase separation and high extraction efficiency [2].

GC-MS Internal Standard

Analytical laboratories procure 4-heptanone as an internal standard and derivatizing agent for the GC-MS quantification of carcinogenic chloropropanols (like 3-MCPD). Its unique retention time and stability prevent co-elution with complex matrix components, allowing for sub-nanogram per gram limits of detection[3].

Physical Description

Dipropyl ketone appears as a colorless liquid with a pleasant odor. Insoluble in water and less dense than water. Flash point 120°F. Toxic by inhalation. A skin irritant. Used to make flavorings and as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a pungent, powerful, ethereal, fruity odour
Colorless liquid with a pleasant odor.

Color/Form

Stable, colorless liquid

XLogP3

1.6

Boiling Point

291 °F at 760 mm Hg (NIOSH, 2016)
144.0 °C
144 °C
144-146 °C
291°F

Flash Point

120 °F (NIOSH, 2016)
48.89 °C (closed cup)
49 °C
120°F

Vapor Density

3.93 (Air = 1)
Relative vapor density (air = 1): 3.9

Density

0.82 (NIOSH, 2016)
d20 0.81
0.8174 g/cu cm at 20 °C
Relative density (water = 1): 0.8
0.814-0.817 (20°)
0.82

LogP

log Kow = 2.04

Odor

Pleasant odor

Melting Point

-27 °F (NIOSH, 2016)
-33.0 °C
Mp -32.6 °
-33 °C
-34°C
-27°F

UNII

9BN582JQ61

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

5 mm Hg (NIOSH, 2016)
6.12 mmHg
5.2 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 0.7
5 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

123-19-3

Wikipedia

4-heptanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

All other basic organic chemical manufacturing
4-Heptanone: ACTIVE
Made by passing butyric acid over precipitated CaCO3 at 450 °C.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store in cool place. Recommended storage temperature: 2 - 8 °C.

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